molecular formula C21H26ClN3OS B4890757 1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine

1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine

Cat. No. B4890757
M. Wt: 404.0 g/mol
InChI Key: YZRDVGHHHXBQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine is complex and not fully understood. It is believed to act as a potent antagonist of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. It also has affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression. Additionally, it has been shown to have some affinity for the norepinephrine transporter, which is involved in the regulation of attention and arousal.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine is its high selectivity for the dopamine D2 receptor, which makes it a valuable research tool for studying the role of dopamine in various neurological disorders. However, one of the major limitations of this compound is its poor solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several potential future directions for research on 1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine. One potential direction is to study its potential applications in the treatment of other neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another potential direction is to study its potential interactions with other neurotransmitter systems such as the glutamate system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine is a complex chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its high selectivity for the dopamine D2 receptor makes it a valuable research tool for studying the role of dopamine in various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine is a complex process that involves several steps. The first step involves the reaction of 3-methyl-2-thiophene carboxylic acid with thionyl chloride to produce 3-methyl-2-thiophene carboxylic acid chloride. The second step involves the reaction of 3-methyl-2-thiophene carboxylic acid chloride with piperazine to produce 1-(3-methyl-2-thienyl)piperazine. The third step involves the reaction of 1-(3-methyl-2-thienyl)piperazine with 3-chlorobenzaldehyde to produce 1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine.

Scientific Research Applications

1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been used as a research tool to study the mechanism of action of various neurotransmitters such as dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(3-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3OS/c1-16-7-13-27-20(16)21(26)25-8-3-6-19(15-25)24-11-9-23(10-12-24)18-5-2-4-17(22)14-18/h2,4-5,7,13-14,19H,3,6,8-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRDVGHHHXBQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine

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